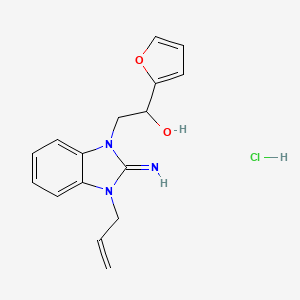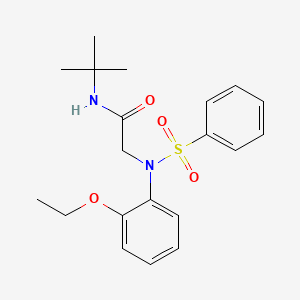
N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide, commonly known as Mesitylene-substituted 2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), is a stable nitroxyl radical compound. It has been widely used in various fields such as organic chemistry, materials science, and biochemistry due to its unique chemical properties.
作用機序
N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide acts as a scavenger of free radicals by accepting an electron from the radical species, which converts it into a stable nitroxyl radical. The nitroxyl radical can further react with other free radicals, thereby preventing them from causing damage to the surrounding molecules. The mechanism of action of this compound has been extensively studied, and it has been shown to be an effective antioxidant in various biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types such as neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has several advantages in laboratory experiments. It is stable and can be easily synthesized in large quantities. It is also relatively non-toxic and has low reactivity towards biological macromolecules. However, this compound has some limitations as well. It is not membrane-permeable, which limits its use in studying intracellular processes. It also has a relatively short half-life in vivo, which limits its use in animal studies.
将来の方向性
Despite the limitations, N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has a wide range of potential applications in various fields. Some of the future directions for research on this compound include:
1. Developing new methods for the synthesis of this compound with improved yield and purity.
2. Studying the potential use of this compound as a therapeutic agent in various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
3. Developing new derivatives of this compound with improved properties such as membrane permeability and longer half-life in vivo.
4. Studying the potential use of this compound in combination with other antioxidants or drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a stable nitroxyl radical compound with unique chemical properties. It has been extensively used in various fields such as organic chemistry, materials science, and biochemistry. This compound has several advantages in laboratory experiments, but it also has some limitations. Future research on this compound could lead to the development of new therapeutic agents and the discovery of new biochemical and physiological effects.
合成法
The synthesis of N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide can be achieved through the reaction of mesitylene with 2,2,6,6-tetramethylpiperidine-1-oxyl free radical. The reaction is carried out in the presence of a catalyst such as copper or iron, which helps in the formation of the desired product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
N~1~-mesityl-N~2~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been extensively used in scientific research due to its unique properties. It is widely used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules such as proteins, nucleic acids, and lipids. This compound can also be used as a catalyst in various organic reactions such as oxidation, reduction, and polymerization.
特性
IUPAC Name |
2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-13-8-14(2)18(15(3)9-13)22-17(24)12-21-16-10-19(4,5)23-20(6,7)11-16/h8-9,16,21,23H,10-12H2,1-7H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLROIONDKPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)

![1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5205607.png)


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)